2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antiproliferative, antibacterial, and antifungal properties . The presence of fluorine atoms in the structure enhances its biological activity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This is achieved by reacting 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with chloroacetic acid to form the imidazo[2,1-b][1,3]thiazole core.
Acylation: The imidazo[2,1-b][1,3]thiazole core is then acylated with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .
- 5-(4-fluorophenyl)-7-phenyl-2H,3H,7H-imidazo[2,1-b][1,3]thiazol-4-ium .
Uniqueness
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which enhances its biological activity and stability. The presence of both fluorine and trifluoromethyl groups contributes to its high potency and selectivity in biological systems.
Properties
Molecular Formula |
C20H13F4N3OS |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H13F4N3OS/c21-14-5-1-12(2-6-14)17-10-27-16(11-29-19(27)26-17)9-18(28)25-15-7-3-13(4-8-15)20(22,23)24/h1-8,10-11H,9H2,(H,25,28) |
InChI Key |
MIHWSYYCQVOQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)F |
Origin of Product |
United States |
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